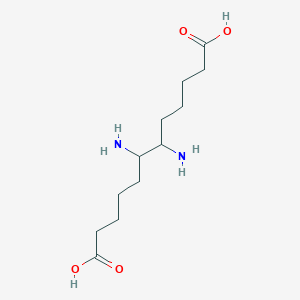![molecular formula C6H14NO4PS B14706963 Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate CAS No. 23505-16-0](/img/structure/B14706963.png)
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is a chemical compound with the molecular formula C6H14NO4PS and a molecular weight of 227.218 g/mol . This compound is known for its unique structure, which includes a carbamate group, a phosphoryl group, and a methylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate typically involves the reaction of isopropyl alcohol with methoxy(methylsulfanyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphoryl group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Carbamates with different substituents.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate: Unique due to its combination of carbamate, phosphoryl, and methylsulfanyl groups.
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]urea: Similar structure but with a urea group instead of a carbamate group.
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
23505-16-0 |
|---|---|
Molekularformel |
C6H14NO4PS |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
propan-2-yl N-[methoxy(methylsulfanyl)phosphoryl]carbamate |
InChI |
InChI=1S/C6H14NO4PS/c1-5(2)11-6(8)7-12(9,10-3)13-4/h5H,1-4H3,(H,7,8,9) |
InChI-Schlüssel |
FIBCNZGCVSSFDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NP(=O)(OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


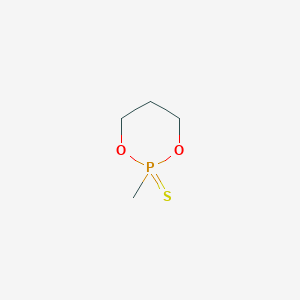
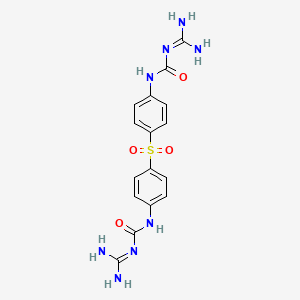
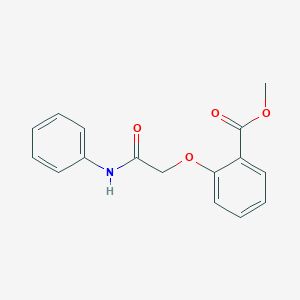
pentasilolane](/img/structure/B14706902.png)
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
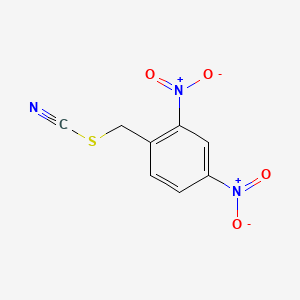
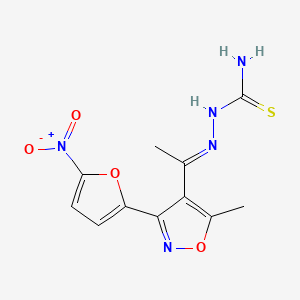
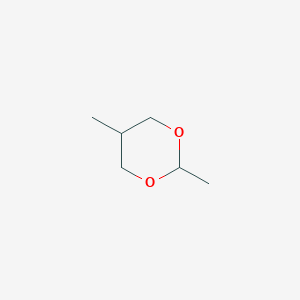
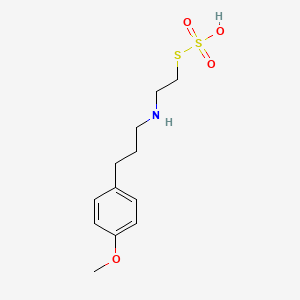
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
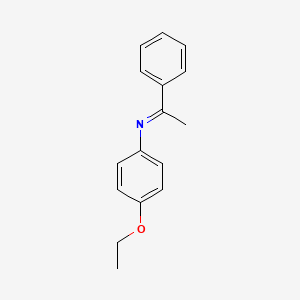
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
